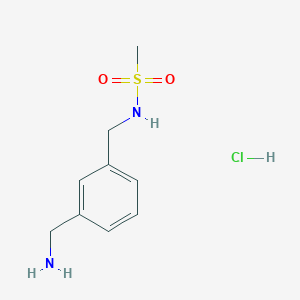

N-(3-(Aminomethyl)benzyl)methanesulfonamide hydrochloride

Description

N-(3-(Aminomethyl)benzyl)methanesulfonamide hydrochloride (CAS: Not explicitly provided; referred to as compound 1-25 in ) is a sulfonamide derivative featuring a meta-aminomethylbenzyl group attached to a methanesulfonamide moiety. Its synthesis involves sequential steps:

Protection of 3-nitrobenzylamine hydrochloride with di-tert-butyl dicarbonate.

Catalytic hydrogenation to reduce the nitro group to an amine.

Methanesulfonylation using methanesulfonyl chloride.

Deprotection with HCl to yield the final hydrochloride salt .

This compound serves as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or receptor-targeted therapies, owing to its polar sulfonamide group and amine functionality for further derivatization.

Properties

IUPAC Name |

N-[[3-(aminomethyl)phenyl]methyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c1-14(12,13)11-7-9-4-2-3-8(5-9)6-10;/h2-5,11H,6-7,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQZQILNUPUBPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC=CC(=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Aminomethyl)benzyl)methanesulfonamide hydrochloride typically involves the reaction of 3-(aminomethyl)benzylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-(Aminomethyl)benzyl)methanesulfonamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles like thiols or amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles (thiols, amines); reactions may require catalysts or specific pH conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Compounds with substituted nucleophiles.

Scientific Research Applications

Organic Synthesis

N-(3-(Aminomethyl)benzyl)methanesulfonamide hydrochloride serves as a building block in organic synthesis. It is utilized in the preparation of complex molecules and pharmaceutical intermediates. Its unique structure allows for the synthesis of various derivatives that can exhibit different biological activities.

Biological Research

In biological research, this compound is employed in enzyme inhibition studies and receptor binding assays. It acts as a model compound for understanding interactions between small molecules and biological macromolecules. Notably, it has been shown to inhibit nitric oxide synthase (NOS), particularly the inducible form (iNOS), which plays a critical role in inflammatory processes.

Pharmaceutical Development

The compound is recognized for its potential therapeutic applications, especially in cardiovascular and inflammatory diseases. Its ability to modulate nitric oxide production suggests its role in vascular smooth muscle relaxation and angiogenesis, making it a candidate for drug development targeting these pathways.

Macrophage Activation

A study investigated the effects of related compounds on macrophages activated with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ). It was found that this compound significantly inhibited nitric oxide generation while enhancing interleukin-12 secretion, showcasing its potential in modulating immune responses .

Cancer Research

The compound's ability to regulate inflammatory mediators has implications in cancer therapy. By modulating the tumor microenvironment through nitric oxide production, it may influence tumor growth and metastasis. Research indicates that compounds like this one can alter the inflammatory landscape within tumors, potentially affecting their progression .

Mechanism of Action

The mechanism of action of N-(3-(Aminomethyl)benzyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the methanesulfonamide group can enhance the compound’s solubility and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

- N-(4-(Aminomethyl)phenyl)methanesulfonamide hydrochloride (CAS 128263-66-1, ): Molecular Formula: C₈H₁₃ClN₂O₂S Molecular Weight: 236.72 Key Differences: The aminomethyl group is para-substituted on the benzene ring. Physicochemical Properties: Melting point (255–257°C) is higher than typical meta-substituted analogs, likely due to enhanced crystallinity from symmetrical packing. Applications: Used in antiviral and antibiotic drug synthesis. The para-substitution may alter receptor-binding specificity compared to the meta isomer .

Heterocyclic Derivatives

- N-[5-(Aminomethyl)pyridin-2-yl]methanesulfonamide (): Structure: Replaces the benzene ring with a pyridine ring. Applications: Suitable for metal-catalyzed C–H functionalization due to its N,O-bidentate directing group .

Diazepane-Containing Analogs

- N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)methanesulfonamide hydrochloride (Compound 10h, ): Molecular Formula: C₁₃H₂₁ClN₃O₂S Molecular Weight: 283.39 Key Differences: Incorporates a 1,4-diazepane ring, adding conformational flexibility and basicity. Pharmacological Relevance: Evaluated as a kinesin spindle protein inhibitor. The diazepane moiety may improve solubility and membrane permeability compared to the simpler aminomethyl group .

Alkyl-Substituted Sulfonamides

- 1-(3-Aminophenyl)-N-butyl-N-methylmethanesulfonamide hydrochloride (CAS 1423031-77-9, ): Molecular Formula: C₁₂H₂₀ClN₂O₂S Molecular Weight: 292.82 Key Differences: Features a branched N-butyl-N-methyl group instead of the benzylamine group. Properties: Increased lipophilicity due to alkyl chains, which may enhance blood-brain barrier penetration for CNS-targeted applications .

Structural and Pharmacological Implications

Substituent Effects on Activity

- Meta vs. Para : Meta substitution may provide better steric accessibility in binding pockets, while para isomers favor symmetrical interactions.

- Heterocycles : Pyridine or diazepane rings modulate electronic properties and solubility, critical for target engagement and pharmacokinetics.

Biological Activity

N-(3-(Aminomethyl)benzyl)methanesulfonamide hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₈H₁₃ClN₂O₂S

- Molecular Weight : 236.72 g/mol

- CAS Number : 238428-26-7

This compound features a sulfonamide group linked to a benzylamine structure, which is crucial for its biological activity. The presence of the aminomethyl group enhances the compound's ability to form hydrogen bonds and interact with various biological targets.

The primary mechanism of action for this compound involves its interaction with nitric oxide synthase (NOS), particularly the inducible form (iNOS). This interaction leads to the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including:

- Vascular Smooth Muscle Relaxation : NO mediates relaxation through a cGMP-dependent pathway, influencing blood flow and pressure.

- Inflammatory Response Modulation : The compound enhances the synthesis of pro-inflammatory mediators such as interleukin-6 (IL-6) and interleukin-8 (IL-8), indicating its role in inflammatory pathways .

Inhibition Studies

Research indicates that this compound exhibits potent inhibition against various enzymes:

- Nitric Oxide Synthase : The compound acts as an inhibitor, affecting NO production, which is pivotal in inflammatory responses and vascular functions .

Case Studies

- Macrophage Activation : A study investigated the effects of N-[3-(aminomethyl)benzyl]acetamidine (a related compound) on macrophages activated with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ). It was found that this compound significantly inhibited NO generation while enhancing IL-12 secretion, showcasing its potential in modulating immune responses .

- Cancer Research : The compound's ability to regulate inflammatory mediators has implications in cancer therapy. By modulating the tumor microenvironment through NO production, it may influence tumor growth and metastasis .

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound allows for distinct biological activities compared to similar compounds. Below is a comparison table highlighting some related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-Aminobenzyl)methanesulfonamide hydrochloride | C₈H₁₃ClN₂O₂S | Substituted at the ortho position |

| N-(4-Aminobenzyl)methanesulfonamide hydrochloride | C₈H₁₃ClN₂O₂S | Substituted at the para position |

| N,N-Dimethyl-N-(3-aminobenzyl)methanesulfonamide | C₁₀H₁₈ClN₂O₂S | Contains dimethyl substitution |

The specific substitution on the benzene ring significantly influences the biological activity and interaction profiles of these compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-(Aminomethyl)benzyl)methanesulfonamide hydrochloride, and how can intermediates be optimized for yield?

- Methodological Answer : The compound can be synthesized via a multi-step process. First, react 3-(chloromethyl)aniline hydrochloride with methanesulfonyl chloride in the presence of triethylamine (TEA) in tetrahydrofuran (THF) to form N-(3-(chloromethyl)phenyl)methanesulfonamide . Subsequent amination replaces the chloromethyl group with an aminomethyl moiety using ammonia or a protected amine. Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to reduce side products like over-alkylation. Purify intermediates via column chromatography (silica gel, methanol/dichloromethane gradient) and confirm structures using -NMR and LC-MS .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid) to achieve >98% purity .

- Structural Confirmation : Employ - and -NMR to verify the aminomethyl and sulfonamide moieties. Mass spectrometry (ESI-MS or HRMS) confirms the molecular ion peak (expected m/z: 283.39 for [M+H]) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation products .

Q. How should researchers handle stability challenges during storage?

- Methodological Answer : Store the compound as a crystalline solid at -20°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation and oxidation. For short-term use, lyophilize the hydrochloride salt and store in amber vials with desiccants. Monitor stability via periodic FT-IR to detect sulfonamide hydrolysis or amine oxidation .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to dock the compound into protein targets (e.g., carbonic anhydrase or kinase enzymes) based on its sulfonamide group’s known affinity for zinc-containing active sites .

- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and hydrogen-bonding capacity to predict bioavailability or enzyme inhibition (IC) .

- Validation : Cross-validate predictions with in vitro assays (e.g., fluorescence-based enzymatic inhibition) .

Q. What strategies resolve contradictions in observed bioactivity data across different assay systems?

- Methodological Answer :

- Assay Optimization : Standardize assay conditions (pH, ionic strength, and temperature) to minimize variability. For example, discrepancies in IC values for enzyme inhibition may arise from differences in buffer systems .

- Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects in cell-based vs. cell-free assays .

- Orthogonal Assays : Confirm activity using complementary techniques (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .

Q. How can the compound’s selectivity for specific biological targets be enhanced through structural modification?

- Methodological Answer :

- Scaffold Diversification : Introduce substituents to the benzyl ring (e.g., electron-withdrawing groups like -Cl or -CF) to modulate electronic effects and steric hindrance, improving target selectivity .

- Prodrug Design : Modify the aminomethyl group with protective groups (e.g., Boc or Fmoc) to enhance membrane permeability, followed by enzymatic cleavage in target tissues .

- Fragment-Based Screening : Identify critical binding fragments via X-ray crystallography or cryo-EM to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.